N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide

Description

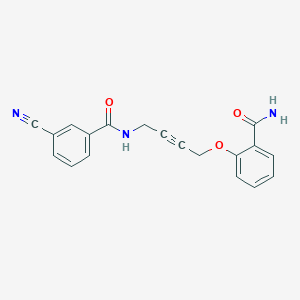

“N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide” is a synthetic small molecule characterized by a bifunctional structure. The compound features a but-2-yn-1-yl linker bridging two pharmacophoric groups: a 2-carbamoylphenoxy moiety and a 3-cyanobenzamide group. The carbamoyl group (-CONH₂) in the phenoxy substituent may facilitate hydrogen bonding, while the cyano (-CN) group in the benzamide moiety contributes to electron-withdrawing effects, influencing electronic distribution and lipophilicity .

Similar compounds with alkyne linkers and aromatic substituents have demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name |

2-[4-[(3-cyanobenzoyl)amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c20-13-14-6-5-7-15(12-14)19(24)22-10-3-4-11-25-17-9-2-1-8-16(17)18(21)23/h1-2,5-9,12H,10-11H2,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUYQDJEQOYXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide typically involves multiple steps, starting with the preparation of the core structure. The process often includes the following steps:

Formation of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate halide under basic conditions to form the phenoxy group.

Alkyne formation:

Amide formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and amide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-cyanobenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bipharmacophoric inhibitors with structural variations in substituents and linkers. Below is a comparative analysis with key analogs from literature:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Substituent Effects on Activity: The 2-carbamoylphenoxy group in the target compound likely enhances hydrogen bonding with AChE’s peripheral anionic site (PAS), analogous to the 4,5-dihydroisoxazol-3-yl group in 7b-C9, which interacts with catalytic residues .

Synthetic Accessibility: The low yield of 10-C10 (10%) contrasts with the high yield of 7b-C9 (95%), suggesting steric or electronic challenges in introducing bulkier substituents (e.g., tetrahydroacridinyl). The target compound’s synthesis yield remains unreported but may face similar hurdles due to its carbamoyl-cyano combination .

Pharmacological Specificity: Cationic groups (e.g., quaternary ammonium in 7b-C9) are common in cholinesterase inhibitors for binding the catalytic anionic site (CAS). The target compound’s neutral carbamoyl and cyano groups might shift selectivity toward PAS or non-cholinergic targets .

Research Findings and Limitations

- Structural comparisons rely on computational modeling or analogy to solved structures like 7b-C9 .

- Contradictions : The absence of direct activity data for the target compound limits mechanistic conclusions. Its neutral substituents contrast with charged groups in potent inhibitors (e.g., 7b-C9), raising questions about its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.